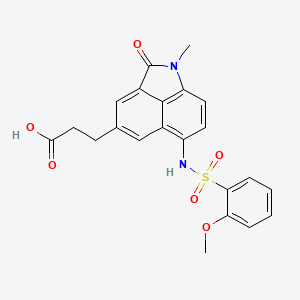![molecular formula C16H20N4O4 B15073559 4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Etherification: The nitrated phenol is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
- 4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
Uniqueness
4-(2-(2-(1-methyl-1H-pyrazol-5-yl)-4-nitrophenoxy)ethyl)morpholine is unique due to the presence of both a nitrophenyl group and a morpholine moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H20N4O4 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
4-[2-[2-(2-methylpyrazol-3-yl)-4-nitrophenoxy]ethyl]morpholine |
InChI |
InChI=1S/C16H20N4O4/c1-18-15(4-5-17-18)14-12-13(20(21)22)2-3-16(14)24-11-8-19-6-9-23-10-7-19/h2-5,12H,6-11H2,1H3 |
InChI Key |
WOYCDRFDHBUBTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
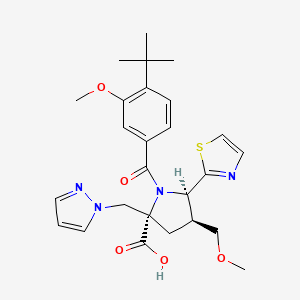
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
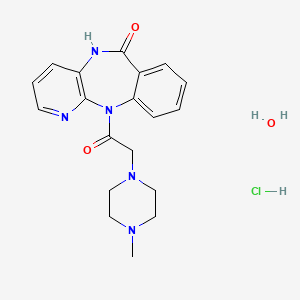
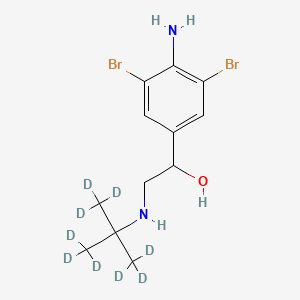
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
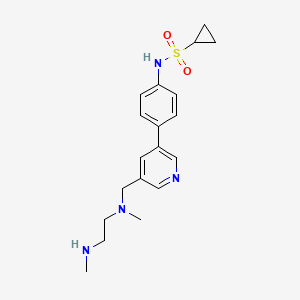
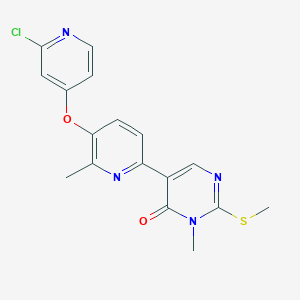


![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
